molecular formula C8H10N2O2 B7942318 2-amino-N-methoxybenzamide CAS No. 40928-15-2

2-amino-N-methoxybenzamide

Cat. No. B7942318
M. Wt: 166.18 g/mol
InChI Key: VEBOWXZBIOQECE-UHFFFAOYSA-N
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Patent
US08569298B2

Procedure details

O-methylhydroxylamine hydrochloride (1.79 g) was added to isatoic anhydride (2.34 g) in THF (72 mL) and DIPEA (4 mL). The reaction was stirred for 3 hours and then heated to reflux overnight. The reaction was then cooled and concentrated in vacuo and the residue dissolved in EtOAc (100 mL) and saturated aqueous sodium bicarbonate solution (100 mL). The phases were separated and the organics were washed with saturated aqueous sodium bicarbonate solution (2×100 mL). The organics were extracted with 1 M HCl (4×25 mL), the aqueous phase basified with potassium carbonate (˜15 g) and the organics discarded. The aqueous was then extracted with EtOAc (3×75 mL). The combined organics were dried (MgSO4, 20 g) and concentrated. The product was dried overnight at 40° C. under vacuum to give 2-amino-N-methoxybenzamide (1.18 g, 50% yield).
Quantity
1.79 g
Type
reactant
Reaction Step One
Quantity
2.34 g
Type
reactant
Reaction Step One
Name
Quantity
72 mL
Type
solvent
Reaction Step One
Name
Quantity
4 mL
Type
solvent
Reaction Step One

Identifiers

REACTION_CXSMILES
Cl.[CH3:2][O:3][NH2:4].[C:5]12[C:11](=[CH:12][CH:13]=[CH:14][CH:15]=1)[NH:10]C(=O)O[C:6]2=[O:7]>C1COCC1.CCN(C(C)C)C(C)C>[NH2:10][C:11]1[CH:12]=[CH:13][CH:14]=[CH:15][C:5]=1[C:6]([NH:4][O:3][CH3:2])=[O:7] |f:0.1|

Inputs

Step One
Name
Quantity
1.79 g
Type
reactant
Smiles
Cl.CON
Name
Quantity
2.34 g
Type
reactant
Smiles
C1=2C(=O)OC(NC1=CC=CC2)=O
Name
Quantity
72 mL
Type
solvent
Smiles
C1CCOC1
Name
Quantity
4 mL
Type
solvent
Smiles
CCN(C(C)C)C(C)C

Conditions

Stirring
Type
CUSTOM
Details
The reaction was stirred for 3 hours
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
heated
TEMPERATURE
Type
TEMPERATURE
Details
to reflux overnight
Duration
8 (± 8) h
TEMPERATURE
Type
TEMPERATURE
Details
The reaction was then cooled
CONCENTRATION
Type
CONCENTRATION
Details
concentrated in vacuo
DISSOLUTION
Type
DISSOLUTION
Details
the residue dissolved in EtOAc (100 mL)
CUSTOM
Type
CUSTOM
Details
The phases were separated
WASH
Type
WASH
Details
the organics were washed with saturated aqueous sodium bicarbonate solution (2×100 mL)
EXTRACTION
Type
EXTRACTION
Details
The organics were extracted with 1 M HCl (4×25 mL)
EXTRACTION
Type
EXTRACTION
Details
The aqueous was then extracted with EtOAc (3×75 mL)
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
The combined organics were dried (MgSO4, 20 g)
CONCENTRATION
Type
CONCENTRATION
Details
concentrated
CUSTOM
Type
CUSTOM
Details
The product was dried overnight at 40° C. under vacuum
Duration
8 (± 8) h

Outcomes

Product
Details
Reaction Time
3 h
Name
Type
product
Smiles
NC1=C(C(=O)NOC)C=CC=C1
Measurements
Type Value Analysis
AMOUNT: MASS 1.18 g
YIELD: PERCENTYIELD 50%
YIELD: CALCULATEDPERCENTYIELD 49.5%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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